SMI-16a

Description

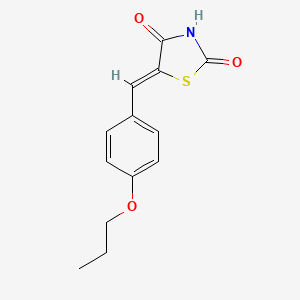

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5E)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-2-7-17-10-5-3-9(4-6-10)8-11-12(15)14-13(16)18-11/h3-6,8H,2,7H2,1H3,(H,14,15,16)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWOSXZUTXXXQF-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of SMI-16a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMI-16a is a potent and selective, cell-permeable small molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (Pim) family of serine/threonine kinases, with notable activity against Pim-1 and Pim-2. These kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in various hematological malignancies and solid tumors. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and cellular consequences. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism: Inhibition of Pim-1 and Pim-2 Kinases

This compound functions as an ATP-competitive inhibitor of Pim-1 and Pim-2 kinases.[1] By binding to the ATP-binding pocket of these enzymes, this compound prevents the transfer of phosphate from ATP to their protein substrates, thereby inhibiting their catalytic activity. This targeted inhibition disrupts the downstream signaling cascades that promote cell survival and proliferation.

Quantitative Potency and Selectivity

This compound exhibits nanomolar potency against Pim-1 and Pim-2, with significantly lower activity against a broad panel of other kinases, highlighting its selectivity.

| Target | IC50 | Cell Line | Assay Type | Reference |

| Pim-1 | 150 nM | - | Cell-free | [2] |

| Pim-2 | 20 nM | - | Cell-free | [2] |

| PC3 | 48 µM | Human Prostate Cancer | Cell-based | [2] |

Downstream Signaling Pathways

The inhibition of Pim kinases by this compound instigates a cascade of downstream effects, primarily culminating in the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis via the Intrinsic Pathway

Pim kinases promote cell survival by phosphorylating and inactivating the pro-apoptotic protein Bad (Bcl-2-associated death promoter). Phosphorylated Bad is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane.

By inhibiting Pim-1 and Pim-2, this compound leads to the dephosphorylation of Bad.[3] This allows Bad to translocate to the mitochondria, where it antagonizes the activity of Bcl-2 and Bcl-xL, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

G1 Cell Cycle Arrest

Pim kinases also play a significant role in cell cycle progression, in part by regulating the stability and activity of key cell cycle proteins. One critical mechanism involves the phosphorylation and subsequent degradation of the cyclin-dependent kinase inhibitor p27Kip1. Pim kinases can also influence the expression and stability of the proto-oncogene c-Myc, a key transcriptional regulator of cell proliferation.

Inhibition of Pim kinases by this compound leads to the stabilization of p27Kip1, which in turn inhibits the activity of cyclin E/CDK2 complexes, thereby halting the cell cycle at the G1/S transition.[4] Furthermore, Pim inhibition can lead to a decrease in c-Myc levels, further contributing to cell cycle arrest.

Modulation of BMP-2 and TGF-β Signaling in Multiple Myeloma

In the context of multiple myeloma (MM), Pim-2 kinase is overexpressed and contributes not only to tumor progression but also to the associated bone disease by suppressing osteoblastogenesis.[4] this compound has been shown to counteract this effect by modulating the signaling of Bone Morphogenetic Protein 2 (BMP-2) and Transforming Growth Factor-beta (TGF-β).[4]

By inhibiting Pim-2, this compound potentiates BMP-2-mediated anabolic signaling, which promotes the differentiation of osteoblasts, the cells responsible for bone formation.[4] Concurrently, this compound suppresses TGF-β signaling, which is known to inhibit osteoblast differentiation.[4] This dual action helps to restore the balance of bone remodeling and can prevent bone destruction in MM.[4]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of standard and specialized biochemical and cell-based assays.

Pim-1/2 Kinase Assay

This assay quantifies the inhibitory activity of this compound against Pim-1 and Pim-2 kinases.

-

Principle: A radiometric or luminescence-based assay is used to measure the phosphorylation of a specific substrate by the Pim kinase. The reduction in signal in the presence of this compound corresponds to its inhibitory potency.

-

Methodology:

-

Recombinant human Pim-1 or Pim-2 kinase is incubated with a known substrate (e.g., a synthetic peptide) and ATP (radiolabeled or non-radiolabeled) in a suitable kinase buffer.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the extent of substrate phosphorylation is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays (e.g., ADP-Glo), the amount of ADP produced is measured.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay

This assay determines the cytotoxic effect of this compound on cancer cell lines.

-

Principle: A colorimetric or fluorometric method is used to measure the metabolic activity of viable cells. A decrease in signal indicates a reduction in cell viability.

-

Methodology:

-

Cancer cells (e.g., PC3) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

A viability reagent (e.g., MTT, MTS, or resazurin) is added to each well and incubated to allow for its conversion into a colored or fluorescent product by metabolically active cells.

-

The absorbance or fluorescence is measured using a plate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound.

-

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye, is used to detect apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalating agent, is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

-

Methodology:

-

Cells are treated with this compound for a specified time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and PI are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature.

-

The stained cells are analyzed by flow cytometry. The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells are quantified.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on cell cycle distribution.

-

Principle: Propidium iodide stoichiometrically binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G1, S, and G2/M).

-

Methodology:

-

Cells are treated with this compound for a defined period.

-

Cells are harvested, washed, and fixed in cold ethanol to permeabilize the membranes.

-

The fixed cells are treated with RNase to prevent PI from binding to RNA.

-

Cells are stained with a solution containing propidium iodide.

-

The DNA content of the stained cells is analyzed by flow cytometry.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined.

-

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins in response to this compound treatment.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-Bad). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.

-

Methodology:

-

Cells are treated with this compound and then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated target protein.

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading.

-

Experimental Workflow

The characterization of a kinase inhibitor like this compound typically follows a logical progression from in vitro biochemical assays to cellular and in vivo studies.

Conclusion

This compound is a selective inhibitor of Pim-1 and Pim-2 kinases that exerts its anti-cancer effects through the induction of apoptosis and G1 cell cycle arrest. Its mechanism of action is well-defined, involving the modulation of key signaling proteins such as Bad, c-Myc, and p27. In the context of multiple myeloma, this compound also demonstrates a unique ability to restore bone homeostasis by potentiating BMP-2 signaling and suppressing the TGF-β pathway. The comprehensive data and methodologies presented in this guide provide a solid foundation for further research and development of this compound and other Pim kinase inhibitors as potential cancer therapeutics.

References

- 1. This compound | Pim | TargetMol [targetmol.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. MYC Modulation around the CDK2/p27/SKP2 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small molecule inhibitor of Pim protein kinases blocks the growth of precursor T-cell lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

SMI-16a: A Technical Guide to a Potent Pim Kinase Inhibitor for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMI-16a is a potent and selective, cell-permeable, ATP-competitive small molecule inhibitor of Pim kinases, particularly Pim-1 and Pim-2.[1][2][3][4][5] As a member of the benzylidene-thiazolidine-2,4-dione class of compounds, this compound has emerged as a valuable tool for investigating the physiological and pathological roles of Pim kinases in various cellular processes, most notably in cancer biology.[6] This technical guide provides a comprehensive overview of this compound, including its discovery, mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Discovery and Development

This compound was developed as part of a series of novel benzylidene-thiazolidine-2,4-diones designed to inhibit Pim protein kinases.[6] These kinases are a family of serine/threonine kinases that are frequently overexpressed in a variety of hematological and solid tumors, making them attractive targets for cancer therapy. This compound demonstrated significant inhibitory activity against both Pim-1 and Pim-2 kinases.[2][3][4][5]

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary targets and in cellular assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target/Cell Line | IC50 | Reference |

| Pim-1 Kinase | 150 nM | [2][5] |

| Pim-2 Kinase | 20 nM | [2][5] |

| PC3 (Prostate Cancer) | 48 µM | [1][3] |

Mechanism of Action & Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of Pim kinases. Pim kinases are downstream effectors of the JAK/STAT signaling pathway and play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a range of downstream protein substrates.

Key downstream targets of Pim kinases that are affected by this compound include:

-

Bad: Pim-1 phosphorylates the pro-apoptotic protein Bad, thereby inhibiting its function. Inhibition of Pim-1 by this compound prevents Bad phosphorylation, leading to the induction of apoptosis.[1][6]

-

p21Waf1/Cip1 and p27Kip1: These are cyclin-dependent kinase inhibitors that act as negative regulators of the cell cycle. Pim-1 can phosphorylate and inactivate p21 and p27, promoting cell cycle progression. This compound, by inhibiting Pim-1, can lead to cell cycle arrest, typically at the G1 phase.[1][6]

The following diagram illustrates the signaling pathway modulated by this compound:

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of this compound against Pim-1 and Pim-2 kinases.

Materials:

-

Recombinant human Pim-1 and Pim-2 enzymes

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (at Km concentration for each kinase)

-

Peptide substrate (e.g., a Bad-derived peptide)

-

This compound (dissolved in DMSO)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add the kinase, peptide substrate, and this compound (or DMSO for control).

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTS Assay)

Objective: To assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., PC3, DU145, K562)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well clear-bottom plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (or DMSO as a vehicle control).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against this compound concentration to determine the IC50.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line

-

This compound

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The distribution of cells in G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 3. This compound|SMI16a|cas 587852-28-6|Pim kinase inhibitor [dcchemicals.com]

- 4. abmole.com [abmole.com]

- 5. selleckchem.com [selleckchem.com]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

The Pan-Pim Kinase Inhibitor SMI-4a: A Technical Guide to its Role in Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMI-4a, a potent and selective cell-permeable pan-Pim kinase inhibitor, has emerged as a significant molecule of interest in oncology research. By targeting the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3), which are frequently overexpressed in a multitude of hematological and solid tumors, SMI-4a effectively induces apoptosis and orchestrates cell cycle arrest. This technical guide provides an in-depth analysis of the mechanisms of action of SMI-4a, presenting quantitative data on its effects, detailed experimental protocols for its study, and visualizations of the key signaling pathways involved.

Introduction

The Pim kinases are crucial regulators of signal transduction pathways that govern cell survival, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers, making them an attractive target for therapeutic intervention. SMI-4a is a small molecule inhibitor that competitively targets the ATP-binding pocket of Pim kinases, leading to the inhibition of their catalytic activity. This guide will explore the downstream consequences of Pim kinase inhibition by SMI-4a, with a specific focus on its role in inducing programmed cell death (apoptosis) and halting cellular proliferation through cell cycle arrest.

Quantitative Effects of SMI-4a on Cancer Cells

The efficacy of SMI-4a has been demonstrated across a variety of cancer cell lines. The following tables summarize the key quantitative data regarding its inhibitory concentration, and its impact on apoptosis and cell cycle distribution.

Table 1: IC50 Values of SMI-4a in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay |

| PC3[1] | Prostate Cancer | 17 | 48 | MTS Assay |

| DLD-1[1] | Colon Cancer | 17.8 | 96 | Growth Inhibition |

| HT-29[1] | Colon Cancer | 31.4 | 72+72 | Growth Inhibition |

| Jurkat | T-cell Leukemia | ~5-10 | 24 | Trypan Blue Exclusion |

| CEM | T-cell Leukemia | ~5-10 | 24 | Trypan Blue Exclusion |

| K562 | Chronic Myeloid Leukemia | >10 | 24 | Trypan Blue Exclusion |

| MV4-11 | Acute Myeloid Leukemia | ~5-10 | 24 | Trypan Blue Exclusion |

Table 2: Induction of Apoptosis by SMI-4a

| Cell Line | Concentration (µM) | Time (hours) | Apoptosis Rate (%) | Method |

| K562[2] | 80 | 24 | 15.34 ± 1.74 | Annexin V/PI |

| K562[2] | 80 | 48 | 28.59 ± 2.84 | Annexin V/PI |

| K562/G (imatinib-resistant)[2] | 80 | 24 | 19.12 ± 2.03 | Annexin V/PI |

| K562/G (imatinib-resistant)[2] | 80 | 48 | 32.59 ± 3.49 | Annexin V/PI |

| A549[3] | 80 | 48 | 17.0 ± 0.9 | Flow Cytometry |

| Ltep-a-2[3] | 80 | 48 | 10.0 ± 0.8 | Flow Cytometry |

| ATL CD4+ T-cells | 10 | 48 | ~40% increase | Annexin V Staining |

Table 3: Effect of SMI-4a on Cell Cycle Distribution

| Cell Line | Concentration (µM) | Time (hours) | % G0/G1 | % S | % G2/M | Method |

| K562 (Control)[2] | 0 | 48 | - | 51.66 ± 2.37 | 5.57 ± 0.31 | Propidium Iodide |

| K562[2] | 80 | 48 | - | 62.57 ± 3.54 | 0.43 ± 0.002 | Propidium Iodide |

| K562/G (Control)[2] | 0 | 48 | - | 42.78 ± 2.38 | 8.12 ± 0.43 | Propidium Iodide |

| K562/G[2] | 80 | 48 | - | 60.72 ± 3.41 | 0.1 ± 0.006 | Propidium Iodide |

| CCRF-SB (B-ALL) | Not Specified | Not Specified | Arrest in G0/G1 | - | - | Flow Cytometry |

| Sup-B15 (B-ALL) | Not Specified | Not Specified | Arrest in G0/G1 | - | - | Flow Cytometry |

Signaling Pathways Modulated by SMI-4a

SMI-4a exerts its anti-cancer effects by modulating key signaling pathways that control cell survival and proliferation. The primary mechanisms involve the inhibition of the PI3K/Akt/mTOR and JAK2/STAT3 pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Pim kinases can phosphorylate and activate several components of this pathway. By inhibiting Pim kinases, SMI-4a prevents the phosphorylation and activation of downstream targets, leading to decreased cell proliferation and survival.

Inhibition of the JAK2/STAT3 Pathway

The JAK/STAT pathway is critical for cytokine signaling and is often constitutively active in cancer, promoting cell proliferation and survival. Pim kinases are known to be downstream effectors of the JAK/STAT pathway. SMI-4a has been shown to decrease the phosphorylation of JAK2 and STAT3, thereby inhibiting this pro-survival signaling cascade in cancer cells[4].

Role of the Ras/Raf/MEK/ERK Pathway

The involvement of the Ras/Raf/MEK/ERK (MAPK) pathway in the mechanism of action of SMI-4a is less clear, with some reports suggesting its upregulation upon treatment[5][6]. This could represent a potential feedback mechanism or a compensatory survival signal in response to Pim kinase inhibition. Further investigation is required to fully elucidate the intricate crosstalk between Pim kinase inhibition and the MAPK pathway.

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol provides a general method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

SMI-4a stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

-

Prepare serial dilutions of SMI-4a in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the SMI-4a dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.

References

- 1. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pim-1 inhibitor SMI-4a suppresses tumor growth in non-small cell lung cancer via PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PIM inhibitor SMI-4a induces cell apoptosis in B-cell acute lymphocytic leukemia cells via the HO-1-mediated JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. (Z)-SMI-4a | Pim | TargetMol [targetmol.com]

Unveiling SMI-16a: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMI-16a is a potent and selective small molecule inhibitor of Pim kinases, a family of serine/threonine kinases implicated in the regulation of cell proliferation, survival, and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and curated quantitative data are presented to facilitate further research and development of this promising anti-cancer agent. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of its mechanism of action and practical application in a laboratory setting.

Chemical Structure and Physicochemical Properties

This compound, with the systematic name 5-[(4-propoxyphenyl)methylene]-2,4-thiazolidinedione, is a member of the benzylidene-thiazolidinedione class of compounds.[1] Its core structure consists of a thiazolidinedione ring linked to a propoxy-substituted phenyl ring via a methylene bridge.

| Property | Value | Reference |

| CAS Number | 587852-28-6 | [1] |

| Molecular Formula | C₁₃H₁₃NO₃S | [1] |

| Molecular Weight | 263.3 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in DMSO | [1][2] |

| SMILES | CCCOC1=CC=C(/C=C2C(NC(S\2)=O)=O)C=C1 | [1] |

| InChI Key | GBWOSXZUTXXXQF-DHZHZOJOSA-N | [1] |

Mechanism of Action: Inhibition of Pim Kinases

This compound functions as a selective inhibitor of Pim-1 and Pim-2 kinases.[2][3] These kinases are crucial downstream effectors of various cytokine and growth factor signaling pathways, including the JAK/STAT pathway. By inhibiting Pim kinases, this compound disrupts the phosphorylation of several key substrate proteins involved in cell cycle progression and apoptosis, such as the pro-apoptotic protein Bad.[1][4] This inhibition ultimately leads to cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells.[1][4]

Signaling Pathway of this compound Action

Caption: this compound inhibits Pim kinases, preventing Bad phosphorylation and promoting apoptosis.

Quantitative Biological Activity

This compound has been demonstrated to inhibit Pim kinases and the growth of various cancer cell lines at nanomolar to micromolar concentrations.

| Target/Cell Line | Assay Type | IC₅₀ | Reference |

| Pim-1 Kinase | Kinase Assay | 63 nM | [1] |

| Pim-1 Kinase | Kinase Assay | 150 nM | [2] |

| Pim-2 Kinase | Kinase Assay | 20 nM | [2] |

| PC3 (Prostate) | Growth Inhibition | Not specified | [1] |

| DU145 (Prostate) | Growth Inhibition | Not specified | [1] |

| LNCaP (Prostate) | Growth Inhibition | Not specified | [1] |

| K562 (Leukemia) | Growth Inhibition | Not specified | [1] |

| MV4-11 (Leukemia) | Growth Inhibition | Not specified | [1] |

Experimental Protocols

Pim Kinase Inhibition Assay (Generic)

This protocol describes a general method for assessing the inhibitory activity of this compound against Pim kinases.

Caption: Workflow for a typical in vitro Pim kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing a purified Pim kinase (e.g., Pim-1 or Pim-2) and its substrate (e.g., a synthetic peptide corresponding to the phosphorylation site on Bad). Prepare serial dilutions of this compound in DMSO.

-

Incubation: In a microplate, combine the kinase, substrate, and varying concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

-

Reaction Termination: After a defined incubation period at a specific temperature (e.g., 30°C), stop the reaction by adding a solution containing EDTA.

-

Detection: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as an ELISA with a phospho-specific antibody or by measuring the amount of ADP produced using a commercial kit like the ADP-Glo™ Kinase Assay.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTS Assay)

This protocol outlines a method to determine the effect of this compound on the viability of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., PC3, DU145) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include vehicle-treated (DMSO) control wells.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.

Caption: Workflow for apoptosis detection using Annexin V and Propidium Iodide staining.

Methodology:

-

Cell Treatment: Culture cells in the presence of this compound or vehicle control for a predetermined time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in this compound-treated cells.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them at the desired time point.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.

Conclusion

This compound is a valuable research tool for studying the biological roles of Pim kinases and holds promise as a lead compound for the development of novel anti-cancer therapeutics. Its ability to selectively inhibit Pim-1 and Pim-2 kinases, leading to cell cycle arrest and apoptosis in various cancer cell lines, underscores its therapeutic potential. The data and protocols presented in this guide are intended to support and accelerate further investigations into the mechanism and application of this compound.

References

Methodological & Application

Application Note: Western Blot Protocol for Detecting Pim-1 Kinase Inhibition by SMI-16a

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing Western blot analysis to detect and quantify the inhibition of Pim-1 kinase activity in cultured cells treated with the small molecule inhibitor, SMI-16a. The protocol focuses on monitoring the phosphorylation status of a key Pim-1 substrate, Bad, and the protein levels of a downstream target, p27Kip1.

Introduction

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis resistance.[1][2] It is frequently overexpressed in various hematologic malignancies and solid tumors, making it an attractive therapeutic target. Pim-1 exerts its anti-apoptotic effects partly by phosphorylating and inactivating the pro-apoptotic protein Bad at serine 112 (Ser112).[1][2][3] Additionally, Pim-1 can promote cell cycle progression by phosphorylating and targeting the cyclin-dependent kinase inhibitor p27Kip1 (p27) for degradation.[4][5]

This compound is a potent and selective small molecule inhibitor of Pim family kinases.[6][7][8] By inhibiting the catalytic activity of Pim-1, this compound is expected to decrease the phosphorylation of its downstream targets. This application note describes a Western blot-based assay to functionally verify the inhibition of Pim-1 in a cellular context by measuring two key biomarkers: a decrease in phosphorylated Bad (p-Bad Ser112) and an increase in total p27 protein levels.

Caption: Pim-1 Signaling Pathways.

This compound Inhibitor Profile

This compound is a selective inhibitor of Pim-1 and Pim-2 kinases. Its potency is summarized in the table below.

| Target | IC₅₀ | Reference |

| Pim-1 | 150 nM (0.15 µM) | [6][7][8] |

| Pim-2 | 20 nM (0.02 µM) | [6][7][8] |

| PC3 cells | 48 µM | [7][8] |

Experimental Workflow

The overall experimental process involves treating cultured cells with this compound, preparing cell lysates, and analyzing protein expression and phosphorylation by Western blot.

Caption: Experimental Workflow for Western Blot Analysis.

Detailed Protocols

Materials and Reagents

-

Cell Line: A suitable cancer cell line expressing Pim-1 (e.g., K562, MV4-11, PC3, DU145).[3]

-

This compound Inhibitor: (e.g., Selleck Chemicals, MedchemExpress).

-

Reagents:

-

Cell Culture Medium (e.g., RPMI-1640 or DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

Dimethyl Sulfoxide (DMSO), sterile.

-

Phosphate Buffered Saline (PBS), ice-cold.

-

RIPA Lysis Buffer (or similar) supplemented with Protease and Phosphatase Inhibitor Cocktails.

-

BCA or Bradford Protein Assay Kit.

-

4x Laemmli Sample Buffer.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane (0.45 µm).

-

Transfer buffer.

-

Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is recommended for phospho-antibodies.[9]

-

Chemiluminescent HRP Substrate (ECL).

-

Recommended Antibodies

| Primary Antibody | Purpose | Suggested Dilution | Source (Example) |

| Rabbit anti-Pim-1 | Confirm Pim-1 expression | 1:1000 | Cell Signaling Technology #3247[1] |

| Rabbit anti-Phospho-Bad (Ser112) | Detect Pim-1 activity | 1:1000 | Cell Signaling Technology #9291[10] |

| Rabbit anti-Bad (Total) | Control for p-Bad levels | 1:1000 | Cell Signaling Technology #9292 |

| Rabbit anti-p27 Kip1 | Detect downstream effect | 1:1000 | Cell Signaling Technology #3686[11] |

| Mouse anti-GAPDH or β-Actin | Loading Control | 1:5000 | Standard Supplier |

| Anti-rabbit IgG, HRP-linked | Secondary Antibody | 1:2000 - 1:5000 | Standard Supplier |

| Anti-mouse IgG, HRP-linked | Secondary Antibody | 1:2000 - 1:5000 | Standard Supplier |

Experimental Procedure

Step 1: Cell Culture and Treatment

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations for treatment.

-

For a dose-response experiment, treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) for 24-48 hours.[5][12]

-

Include a vehicle control well treated with the same volume of DMSO as the highest concentration of this compound.

Step 2: Preparation of Cell Lysates

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Aspirate PBS and add 100-150 µL of ice-cold lysis buffer (supplemented with protease/phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (containing the protein) to a new clean tube.

Step 3: Protein Quantification and Sample Preparation

-

Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions.

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to your normalized protein samples (to a final concentration of 1x) and boil at 95-100°C for 5-10 minutes.

Step 4: Western Blotting

-

Load 20-40 µg of total protein per lane onto an SDS-PAGE gel (e.g., 12% for Bad/p27).[13]

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane according to the manufacturer's protocol.

-

Confirm transfer efficiency by staining the membrane with Ponceau S.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9][13]

-

Incubate the membrane with the desired primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking.[9][13]

-

Wash the membrane three times for 10 minutes each with TBST.[13]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.[13]

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Apply ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.

Data Analysis and Expected Results

Successful inhibition of Pim-1 by this compound will result in specific changes in the levels of its downstream targets.

Caption: Logic of this compound Inhibition Detection.

Expected Outcome:

-

p-Bad (Ser112): A dose-dependent decrease in signal intensity with increasing concentrations of this compound.

-

Total Bad: No significant change across all treatment conditions.

-

p27 Kip1: A dose-dependent increase in signal intensity.[5]

-

Loading Control (GAPDH/β-Actin): No significant change, confirming equal protein loading.

Sample Data Interpretation

The following table shows a hypothetical outcome of a densitometry analysis, illustrating the expected results.

| This compound (µM) | p-Bad / Total Bad (Relative Ratio) | p27 / GAPDH (Relative Ratio) |

| 0 (Vehicle) | 1.00 | 1.00 |

| 0.1 | 0.85 | 1.20 |

| 1.0 | 0.45 | 1.85 |

| 5.0 | 0.15 | 3.50 |

| 10.0 | 0.05 | 4.10 |

Troubleshooting

| Problem | Possible Cause | Solution |

| No/Weak Signal | Inactive antibody, insufficient protein load, over-washing. | Check antibody datasheet, increase protein load to 30-40 µg, reduce wash times. |

| High Background | Insufficient blocking, high antibody concentration, insufficient washing. | Block for at least 1 hour, optimize antibody dilution, increase number/duration of washes.[13] |

| Non-specific Bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody, ensure fresh protease inhibitors are used in lysis buffer. |

| p-Bad signal unchanged | Cells are resistant, inhibitor is inactive, Pim-1 is not the primary kinase for Bad in this cell line. | Verify Pim-1 expression, test inhibitor in a sensitive cell line, check literature for your cell model. |

References

- 1. Pim-1 (C93F2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 2. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]

- 3. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PIM1 Antibody - Novatein Biosciences [novateinbio.com]

- 5. A small molecule inhibitor of Pim protein kinases blocks the growth of precursor T-cell lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound|SMI16a|cas 587852-28-6|Pim kinase inhibitor [dcchemicals.com]

- 9. p27 Kip1 (D69C12) XP® Rabbit mAb (#3686) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 10. Phospho-Bad (Ser112) Antibody | Cell Signaling Technology [cellsignal.com]

- 11. biocompare.com [biocompare.com]

- 12. researchgate.net [researchgate.net]

- 13. resources.novusbio.com [resources.novusbio.com]

Application Notes and Protocols for Experiments with SMI-16a

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMI-16a is a potent and selective cell-permeable inhibitor of Pim kinases, demonstrating significant activity against Pim-1 and Pim-2.[1][2] Pim kinases are a family of serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis.[3] Overexpression of Pim kinases is associated with various malignancies, making them an attractive target for cancer therapy. This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including those from multiple myeloma, prostate cancer, and leukemia.[4][5] These application notes provide detailed protocols for cell culture, cytotoxicity and apoptosis assays, and western blot analysis for researchers utilizing this compound in their experiments.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the kinase activity of Pim-1 and Pim-2. This inhibition disrupts downstream signaling pathways that are critical for cancer cell survival and proliferation. Key pathways affected include:

-

Pim Kinase Pathway: As a direct inhibitor, this compound blocks the phosphorylation of Pim kinase substrates. One such substrate is the pro-apoptotic protein Bad. By preventing Bad phosphorylation, this compound promotes apoptosis.

-

JAK/STAT Pathway: Pim kinases are known to phosphorylate and activate STAT3, a key transcription factor that promotes cell survival and proliferation. This compound, by inhibiting Pim kinases, can lead to a reduction in phosphorylated STAT3 (p-STAT3), thereby inhibiting this pro-survival signaling cascade.[6]

-

NF-κB Pathway: The NF-κB pathway is another critical signaling route for cancer cell survival and inflammation. Pim kinases can indirectly activate NF-κB. Inhibition of Pim kinases by this compound can, therefore, lead to the downregulation of NF-κB activity.

-

Crosstalk with HER2 Signaling: While not a direct inhibitor of HER2, there is evidence of crosstalk between Pim kinases and the HER2 signaling pathway.[5][7][8] Pim kinases can be involved in the regulation of HER2 expression and downstream signaling.[5][7][8] Therefore, inhibition of Pim kinases with this compound may have indirect effects on HER2-positive cancers.

Data Presentation

Table 1: this compound Inhibitory Concentrations (IC50)

| Target/Cell Line | IC50 | Reference |

| Pim-1 (in vitro) | 150 nM | [1][2] |

| Pim-2 (in vitro) | 20 nM | [1][2] |

| PC-3 (prostate cancer) | 48 µM | [9][10] |

Table 2: Recommended Cell Culture Conditions for this compound Experiments

| Cell Line | Cancer Type | Basal Medium | Serum | Supplements |

| Multiple Myeloma | ||||

| MM.1S | Multiple Myeloma | RPMI-1640 | 10% FBS | L-Glutamine, Penicillin/Streptomycin |

| U266 | Multiple Myeloma | RPMI-1640 | 10% FBS | L-Glutamine, Penicillin/Streptomycin[6][11] |

| RPMI 8226 | Multiple Myeloma | RPMI-1640 | 10% FBS | 2.1 mM stable Glutamine, 2.0 g/L NaHCO3[12][13] |

| Prostate Cancer | ||||

| DU145 | Prostate Cancer | RPMI-1640 or MEM | 10% FBS | Penicillin/Streptomycin[14][15] |

| PC-3 | Prostate Cancer | RPMI-1640 or F-12K | 10% FBS | L-Glutamine, Penicillin/Streptomycin[1][16] |

| LNCaP | Prostate Cancer | RPMI-1640 | 10% FBS | Penicillin/Streptomycin[14][16] |

| Leukemia | ||||

| K562 | Chronic Myeloid Leukemia | RPMI-1640 or IMDM | 10-15% FBS | Penicillin/Streptomycin[2][17] |

| MV-4-11 | Acute Myeloid Leukemia | RPMI-1640 or IMDM | 10% FBS | 10 ng/ml GM-CSF, Penicillin/Streptomycin[9][18] |

| Jurkat | Acute T-cell Leukemia | RPMI-1640 | 10% FBS | Penicillin/Streptomycin[9][19] |

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

-

Media Preparation: Prepare the appropriate basal medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., Penicillin/Streptomycin) as detailed in Table 2.

-

Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium. Transfer the cell suspension to a T25 or T75 culture flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Monitor cell growth and subculture when the cells reach 80-90% confluency (for adherent cells) or the recommended cell density (for suspension cells). For adherent cells, wash with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA or Accutase), and re-seed in new flasks. For suspension cells, dilute the culture with fresh medium to the recommended seeding density.

Protocol 2: Cytotoxicity Assay (MTT/XTT or CellTiter-Glo®)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment and recovery.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Cell Viability Assessment:

-

For MTT/XTT assays: Add the respective reagent to each well according to the manufacturer's instructions and incubate for the recommended time. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

For CellTiter-Glo® assay: Add the reagent to each well, mix, and measure the luminescence according to the manufacturer's protocol.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for 48 hours.[4]

-

Cell Harvesting:

-

Suspension cells: Collect the cells by centrifugation.

-

Adherent cells: Collect the culture medium (containing apoptotic floating cells) and detach the adherent cells using a gentle dissociation reagent (e.g., Accutase or Trypsin-EDTA). Combine the detached cells with the cells from the supernatant.

-

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Western Blot Analysis

-

Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., total Pim-1, total Pim-2, phospho-STAT3, total STAT3, phospho-NF-κB p65, total NF-κB p65, Bad, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Mandatory Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. Culture of K562 human myeloid leukemia cells in presence of fibronectin expresses and secretes MMP-9 in serum-free culture medium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bone marrow stroma protects myeloma cells from cytotoxic damage via induction of the oncoprotein MUC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]

- 8. Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multicolor Analysis of Cell Surface Marker of Human Leukemia Cell Lines Using Flow Cytometry | Anticancer Research [ar.iiarjournals.org]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Multiple myeloma cell lines and primary tumors proteoma: protein biosynthesis and immune system as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ebiohippo.com [ebiohippo.com]

- 13. RPMI 8226 Cells [cytion.com]

- 14. Influence of Matrices on 3D-Cultured Prostate Cancer Cells' Drug Response and Expression of Drug-Action Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. accegen.com [accegen.com]

- 17. Cell culture. [bio-protocol.org]

- 18. MV4-11 Cell Line - Creative Biogene [creative-biogene.com]

- 19. Jurkat Cell Line - Creative Biogene [creative-biogene.com]

Application Notes and Protocols for SMI-16a in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of SMI-16a, a potent Pim-1/2 kinase inhibitor, in various in vitro cancer cell studies. The following sections detail recommended dosages and concentrations, step-by-step experimental protocols, and the underlying signaling pathways.

Data Presentation: this compound In Vitro Efficacy

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. The half-maximal inhibitory concentrations (IC50) and effective concentrations for various assays are summarized below.

| Cell Line | Assay Type | Concentration/Dosage | Incubation Time | Outcome |

| PC3 (Prostate Cancer) | Cell Viability (MTS Assay) | IC50: 48 µM | 48 hours | Inhibition of cell survival.[1] |

| DU145 (Prostate Cancer) | Inhibition of Phosphorylation | 5 µM | Not Specified | Inhibition of the Pim-1 target protein Bad. |

| Multiple Myeloma (MM) Cell Lines | Cell Viability | Increasing concentrations | 48 hours | Inhibition of cell proliferation.[2] |

| Multiple Myeloma (MM) Cell Lines | Apoptosis Assay (Annexin V/PI) | Not Specified | 48 hours | Induction of apoptosis.[2] |

| K562 (Chronic Myeloid Leukemia) | Cell Growth Inhibition | Not Specified | Not Specified | Inhibition of cell growth. |

| MV4-11 (Acute Myeloid Leukemia) | Cell Growth Inhibition | Not Specified | Not Specified | Inhibition of cell growth. |

| LNCaP (Prostate Cancer) | Cell Growth Inhibition | Not Specified | Not Specified | Inhibition of cell growth. |

Biochemical Assay IC50 Values:

Signaling Pathway

This compound primarily targets the Pim family of serine/threonine kinases (Pim-1 and Pim-2), which are key regulators of cell survival, proliferation, and apoptosis. The Pim kinases are often downstream of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once activated, Pim kinases phosphorylate a number of downstream targets, including the pro-apoptotic protein Bad, leading to its inactivation and promoting cell survival. By inhibiting Pim kinases, this compound prevents the phosphorylation of these substrates, thereby promoting apoptosis and inhibiting cell cycle progression. There is also evidence suggesting a crosstalk with the PI3K/AKT/mTOR pathway.

Experimental Workflow

A typical workflow for evaluating the in vitro effects of this compound on cancer cells is depicted below. This workflow can be adapted based on the specific research question and cell line used.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.

Cell Viability Assay (MTS Assay)

This protocol is adapted for assessing the effect of this compound on the viability of human prostate cancer PC3 cells.[1]

Materials:

-

PC3 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

DMSO (vehicle control)

-

96-well tissue culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed PC3 cells in a 96-well plate at a density of approximately 10% confluency (e.g., 5,000 cells/well) in 100 µL of complete medium.

-

Cell Attachment: Allow the cells to attach and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

-

Add varying concentrations of this compound to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

-

-

Incubation: Incubate the plates for an additional 48 hours.

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is designed to quantify apoptosis in multiple myeloma (MM) cells treated with this compound.[2]

Materials:

-

MM cell line (e.g., MM.1S)

-

RPMI-1640 medium with supplements

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed MM cells in a 6-well plate at an appropriate density. Treat the cells with the desired concentrations of this compound or vehicle control for 48 hours.

-

Cell Harvesting:

-

For suspension cells, gently collect the cells by centrifugation.

-

For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine with the supernatant.

-

-

Cell Washing: Wash the cells twice with ice-cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution in cancer cells following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

PBS

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with this compound or vehicle control for the desired time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.

-

Fixation:

-

Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution.

-

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples by flow cytometry.

-

Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation of proteins in the Pim-1 signaling pathway after this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Pim-1, anti-p-Bad (Ser112), anti-Bad, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound as required.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer:

-

Separate the protein samples on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Incubate the membrane with ECL substrate.

-

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

References

Application Notes and Protocols: Combining SMI-16a with Other Inhibitors in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental basis and methodologies for combining the PIM kinase inhibitor, SMI-16a, with other targeted inhibitors for the treatment of various cancer cell lines. The following sections detail the underlying signaling pathways, quantitative data from combination studies, and detailed protocols for key in vitro experiments.

Introduction to this compound and Combination Therapy

This compound is a potent and selective inhibitor of PIM kinases, a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in a variety of hematological and solid tumors. PIM kinases play a crucial role in regulating cell survival, proliferation, and apoptosis by phosphorylating a wide range of downstream substrates. The dysregulation of PIM kinase signaling contributes to tumorigenesis and therapeutic resistance.

The rationale for combining this compound with other inhibitors stems from the complex and interconnected nature of cancer signaling pathways. By targeting multiple nodes within these networks simultaneously, combination therapies can achieve synergistic effects, overcome drug resistance, and potentially reduce individual drug dosages to minimize toxicity. This document focuses on the combination of this compound with inhibitors of the BCL-2 and PI3K/AKT/mTOR pathways.

Data Presentation: In Vitro Efficacy of this compound and Combination Therapies

The following tables summarize the in vitro potency of this compound as a single agent and in combination with other inhibitors in various cancer cell lines.

Table 1: Single-Agent Activity of this compound

| Compound | Target | IC50 (Pim1) | IC50 (Pim2) |

| This compound | PIM Kinase | 150 nM | 20 nM |

Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity.

Table 2: Combination of PIM Kinase Inhibitors with BCL-2 Antagonists in Chronic Lymphocytic Leukemia (CLL) Cells

| Combination | Cell Type | Effect |

| SMI-4a + ABT-737/ABT-199 | Primary CLL cells | Additive to Synergistic Cytotoxicity |

SMI-4a is a structurally related PIM-1 inhibitor. ABT-737 and ABT-199 (Venetoclax) are BCL-2 family inhibitors.[1][2]

Table 3: Illustrative IC50 Values for Inhibitors Targeting Pathways Synergistic with PIM Inhibition

| Inhibitor | Target | Cancer Type | Cell Line | IC50 |

| Venetoclax | BCL-2 | Mantle Cell Lymphoma | MINO | ~5 nM |

| Venetoclax | Mantle Cell Lymphoma | MAVER-1 | ~20 nM | |

| AZD5363 | AKT | Bladder Cancer | J82 | 21.87 µM |

| AZD5363 | Bladder Cancer | 253J-BV | 27.04 µM | |

| Rapamycin | mTOR | Colorectal Cancer | HCT-116 | 1.38 nM |

These values are provided as a reference for designing combination experiments. The optimal concentrations for synergistic effects with this compound should be determined empirically.

Signaling Pathways

The efficacy of combining this compound with other inhibitors is rooted in the crosstalk between the PIM kinase signaling pathway and other critical cancer-related pathways.

PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, primarily regulated by the JAK/STAT pathway. Once activated, PIM kinases phosphorylate a number of substrates that promote cell survival and proliferation while inhibiting apoptosis.

Caption: PIM Kinase Signaling Pathway and Downstream Effectors.

Experimental Workflow for Synergy Assessment

A systematic workflow is essential for identifying and validating synergistic drug combinations. This involves single-agent dose-response assessment, combination screening, and quantitative analysis of synergy.

Caption: Workflow for assessing drug combination synergy.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound with other inhibitors.

Protocol 1: Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the effect of single agents and their combinations on cancer cell proliferation and viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Second inhibitor (e.g., Venetoclax, AKT inhibitor, Rapamycin; stock solutions in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Drug Treatment (Single Agent):

-

Prepare serial dilutions of this compound and the second inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Incubate for 48-72 hours.

-

-

Drug Treatment (Combination):

-

Prepare a matrix of drug concentrations based on the single-agent IC50 values. A common approach is to use a constant ratio of the two drugs centered around their IC50s.

-

Add 100 µL of the drug combination dilutions to the wells.

-

Incubate for 48-72 hours.

-

-

MTT/XTT Assay:

-

Add 10-20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution and incubate overnight to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 values for single agents using non-linear regression analysis (e.g., in GraphPad Prism).

-

For combination studies, use the Chou-Talalay method to calculate the Combination Index (CI).[3][4] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by single agents and their combinations.

Materials:

-

Cancer cell lines

-

This compound and second inhibitor

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound, the second inhibitor, or their combination at predetermined synergistic concentrations for 24-48 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use FITC signal detector (FL1) for Annexin V and phycoerythrin signal detector (FL2) for PI.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Protocol 3: Western Blot Analysis

Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining changes in key signaling proteins.

Materials:

-

Cancer cell lines

-

This compound and second inhibitor

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PIM1, anti-p-BAD, anti-cleaved PARP, anti-cleaved Caspase-3, anti-AKT, anti-p-AKT, anti-mTOR, anti-p-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Treat cells in 6-well plates with the inhibitors as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using an ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

-

Conclusion

The combination of the PIM kinase inhibitor this compound with inhibitors of other key oncogenic pathways, such as the BCL-2 and PI3K/AKT/mTOR pathways, represents a promising strategy for cancer therapy. The provided application notes and protocols offer a framework for researchers to investigate these combinations in various cancer cell lines. Careful experimental design and quantitative analysis are crucial for identifying synergistic interactions and elucidating the underlying molecular mechanisms, which will ultimately guide the development of more effective cancer treatments.

References

- 1. Combination of Pim kinase inhibitors and Bcl-2 antagonists in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combination of Pim kinase inhibitors and Bcl-2 antagonists in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]